methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate
Overview
Description
Methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate, also known as MCAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MCAM belongs to the class of benzoate derivatives and has a molecular formula of C20H18Cl2N2O5S. In
Mechanism of Action
The mechanism of action of methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is not fully understood, but it is believed to act through the inhibition of several key enzymes and signaling pathways involved in cancer growth, inflammation, and pain. methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tumor growth and angiogenesis. It also inhibits the production of pro-inflammatory cytokines and chemokines, leading to its anti-inflammatory effects. Additionally, methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to activate the opioid receptors, leading to its analgesic effects.
Biochemical and Physiological Effects
methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to have several biochemical and physiological effects in various animal models and cell cultures. In cancer research, methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been shown to inhibit tumor growth and angiogenesis, leading to reduced tumor volume and metastasis. Inflammation and pain are also major areas of interest for methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate research, as it has been shown to have anti-inflammatory and analgesic effects. methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has also been shown to have a protective effect on liver injury induced by lipopolysaccharide.
Advantages and Limitations for Lab Experiments
One of the major advantages of methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate in lab experiments is its potential therapeutic applications in various diseases. methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has shown promising results in cancer, inflammation, and pain research, making it a promising candidate for further study. However, one of the major limitations of methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate is its relatively low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
There are several potential future directions for methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate research. One area of interest is the development of more effective synthesis methods for methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate, as well as the development of more soluble derivatives. Another area of interest is the exploration of methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate's potential therapeutic applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate and its potential side effects in humans.
Scientific Research Applications
Methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer research, methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate has shown promising results as an inhibitor of tumor growth and angiogenesis. Inflammation and pain are also major areas of interest for methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate research, as it has been shown to have anti-inflammatory and analgesic effects.
properties
IUPAC Name |
methyl 4-chloro-3-[2-(4-chloro-N-methylsulfonylanilino)propanoylamino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O5S/c1-11(22(28(3,25)26)14-7-5-13(19)6-8-14)17(23)21-16-10-12(18(24)27-2)4-9-15(16)20/h4-11H,1-3H3,(H,21,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDNOJGXYVSOGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)C(=O)OC)Cl)N(C2=CC=C(C=C2)Cl)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-chloro-3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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